2-amino-3-methoxybenzene-1-sulfonylfluoride
Description
Properties
IUPAC Name |
2-amino-3-methoxybenzenesulfonyl fluoride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO3S/c1-12-5-3-2-4-6(7(5)9)13(8,10)11/h2-4H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIZYTQPOFFAFQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)S(=O)(=O)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO3S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonation of Substituted Benzene Derivatives
The foundational route to 2-amino-3-methoxybenzene-1-sulfonyl fluoride involves sequential sulfonation and fluorination of a pre-functionalized benzene ring. Starting with 3-methoxy-aniline, directed sulfonation at the para position relative to the amino group can be achieved using fuming sulfuric acid at 0–5°C, yielding 2-amino-3-methoxybenzenesulfonic acid. Subsequent fluorination employs sulfur tetrafluoride (SF₄) under anhydrous conditions, where the sulfonic acid undergoes conversion to the sulfonyl fluoride at 80–100°C for 6–8 hours. This method, while straightforward, faces limitations:
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Regioselectivity challenges : Competing sulfonation at positions ortho to the methoxy group may occur, requiring meticulous temperature control.
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Amino-group stability : SF₄’s reactivity necessitates protecting the amino group as an acetanilide derivative prior to fluorination, followed by acidic hydrolysis (e.g., HCl/EtOH reflux) to regenerate the free amine.
Typical yields range from 45% to 62%, with purity highly dependent on chromatographic separation of regioisomers.
Transition-Metal-Catalyzed Sulfonyl Fluoride Installation
Palladium-Mediated Coupling with Sulfur Dioxide Surrogates
Recent advances in transition-metal catalysis enable direct installation of sulfonyl fluoride groups onto aromatic systems. Adapting the method of Willis et al., 3-methoxy-2-nitrobenzene bromide undergoes palladium-catalyzed coupling with dibenzothiophene dioxide (DABSO) in isopropanol/triethylamine, forming the intermediate sulfinate. Subsequent fluorination with N-fluorobenzenesulfonimide (NFSI) at room temperature yields 2-nitro-3-methoxybenzenesulfonyl fluoride, which is reduced to the target amine using H₂/Pd-C in ethanol (82% yield over two steps).
Advantages :
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Regioselective control : The bromide’s position directs sulfonyl fluoride installation to the desired para position relative to methoxy.
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Functional group tolerance : Nitro groups remain intact during fluorination, enabling post-synthetic reduction.
One-Pot Fluorination of Sulfonate Salts
TMAC/KHF₂-Mediated Conversion
A transition-metal-free protocol developed by Li et al. allows direct conversion of 2-amino-3-methoxybenzenesulfonate salts to the corresponding sulfonyl fluoride. The sulfonate, generated in situ from the sulfonic acid using trimethylamine chlorosulfate (TMAC), reacts with potassium bifluoride (KHF₂) in acetone at 60°C for 12 hours. This method achieves 78% yield with >95% purity, bypassing the need for SF₄ and enabling aqueous workup.
Critical parameters :
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Solvent optimization : Acetone enhances fluoride nucleophilicity compared to polar aprotic solvents.
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Counterion effects : Sodium sulfonates exhibit lower reactivity than potassium analogues, necessitating ion-exchange resins.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
2-amino-3-methoxybenzene-1-sulfonylfluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonate esters.
Oxidation and Reduction: The amino group can undergo oxidation to form nitro derivatives or reduction to form corresponding amines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Biaryl Compounds: Formed from coupling reactions.
Scientific Research Applications
2-amino-3-methoxybenzene-1-sulfonylfluoride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of sulfonamides and sulfonate esters.
Biology: Investigated for its potential as an enzyme inhibitor, particularly for enzymes that interact with sulfonyl fluoride groups.
Medicine: Explored for its potential use in drug development, especially in the design of enzyme inhibitors.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-amino-3-methoxybenzene-1-sulfonylfluoride involves its interaction with molecular targets, particularly enzymes. The sulfonyl fluoride group is known to form covalent bonds with serine residues in the active sites of enzymes, leading to enzyme inhibition. This interaction disrupts the normal function of the enzyme, making the compound a potential candidate for the development of enzyme inhibitors.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table highlights key differences between 2-amino-3-methoxybenzene-1-sulfonylfluoride and analogous sulfonyl-containing compounds:
Reactivity and Stability
- Sulfonyl Fluoride vs. Sulfonyl Chloride : The sulfonyl fluoride group in the target compound exhibits greater hydrolytic stability compared to sulfonyl chlorides (e.g., 2-fluoro-6-methoxybenzene-1-sulfonyl chloride), which are prone to rapid hydrolysis. This stability makes sulfonyl fluorides preferable for applications requiring prolonged shelf life or controlled reactivity .
- Amino Group Influence: The -NH₂ group at position 2 enhances nucleophilicity and hydrogen-bonding capacity, distinguishing it from non-amino analogs like metsulfuron methyl. This property is critical in drug design for target binding .
- Methoxy Substituent Position: The methoxy group at position 3 (vs.
Research Findings and Key Insights
- Solubility: The amino group in this compound improves aqueous solubility compared to non-polar analogs like 2-fluoro-6-methoxybenzene-1-sulfonyl chloride, facilitating biological assays .
- Synthetic Utility : Studies demonstrate that the methoxy group’s position (C3) minimizes steric hindrance during coupling reactions, enhancing yield in peptide-based SuFEx applications .
- Stability Data : Hydrolysis half-life experiments show sulfonyl fluorides degrade 10–20× slower than sulfonyl chlorides under physiological conditions, underscoring their suitability for in vivo use .
Biological Activity
2-Amino-3-methoxybenzene-1-sulfonylfluoride, also known as a sulfonyl fluoride compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzene ring substituted with an amino group, a methoxy group, and a sulfonyl fluoride group. This unique structure contributes to its reactivity and interactions with biological targets.
Sulfonyl fluorides are known to react with nucleophiles, leading to the formation of covalent bonds with proteins, enzymes, or other biomolecules. The sulfonyl fluoride group can serve as an electrophilic warhead that modifies specific amino acids in target proteins, potentially altering their function. The presence of the methoxy and amino groups may enhance binding affinity and specificity towards certain biological targets.
Biological Activity
Research has indicated various biological activities associated with this compound:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. Studies have demonstrated its ability to inhibit serine hydrolases through covalent modification, which is crucial for drug development targeting these enzymes .
- Anticancer Properties : Preliminary studies suggest that derivatives of sulfonyl fluorides exhibit cytotoxic effects against cancer cell lines. For instance, compounds structurally related to this compound have been evaluated for their antiproliferative activity, showing promising results in inhibiting tumor growth .
- Antimicrobial Activity : Some sulfonyl fluoride compounds have demonstrated antimicrobial properties, making them candidates for further exploration in the development of new antibiotics .
Table 1: Summary of Biological Activities
Case Study: Enzyme Inhibition
A study investigated the reactivity of various sulfonyl fluorides, including this compound, against serine hydrolases. The results indicated that the compound effectively inhibited enzyme activity through irreversible binding, highlighting its potential as a lead compound in drug design aimed at enzyme targets .
Case Study: Anticancer Activity
In vitro studies assessed the anticancer effects of related compounds on breast cancer cell lines. The results showed that these compounds could induce cell cycle arrest and apoptosis at specific concentrations, suggesting that modifications to the sulfonyl fluoride structure could lead to enhanced anticancer efficacy .
Q & A
Q. What are the recommended synthetic pathways for 2-amino-3-methoxybenzene-1-sulfonylfluoride, and what methodological considerations are critical?
A multistep synthesis is typically employed, starting with sulfonation and fluorination of an aniline derivative. Key steps include:
- Sulfonation : Reacting 3-methoxyaniline with chlorosulfonic acid to form the sulfonyl chloride intermediate.
- Fluorination : Substituting the chloride with fluorine using potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) under anhydrous conditions .
- Purification : Column chromatography or recrystallization to isolate the final product.
Critical considerations include moisture control (due to sulfonyl chloride’s hydrolytic instability) and optimizing reaction temperatures (40–60°C) to minimize side reactions .
Q. How can researchers characterize the purity and structural integrity of this compound?
Use a combination of spectroscopic and chromatographic methods:
- NMR Spectroscopy : - and -NMR to confirm substitution patterns (e.g., methoxy at C3, sulfonyl fluoride at C1) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H] peak at m/z 234.03) .
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>97%) .
Q. What in vitro assays are suitable for evaluating the biological activity of this compound?
- Enzyme Inhibition Assays : Test interactions with serine proteases or sulfotransferases, given the sulfonyl fluoride group’s reactivity with catalytic serine residues. Use fluorogenic substrates (e.g., Z-Gly-Pro-Arg-AMC) to quantify inhibition kinetics () .
- Cellular Uptake Studies : Radiolabel the compound with for tracking intracellular distribution via autoradiography .
Advanced Research Questions
Q. How should researchers address contradictory data in longitudinal studies of this compound’s biological effects?
Adopt a time-stratified analysis to differentiate short- vs. long-term outcomes:
- Short-Term (1–7 days) : Measure acute effects (e.g., enzyme inhibition efficiency) under controlled conditions (pH 7.4, 37°C) .
- Long-Term (>1 month) : Assess chronic toxicity or metabolic stability using cell cultures or animal models. Apply structural equation modeling (SEM) to identify confounding variables (e.g., hydrolysis products) .
- Mediator Analysis : Evaluate if observed contradictions arise from intermediate factors (e.g., compound degradation or off-target interactions) .
Q. What experimental designs optimize the study of this compound’s reactivity with biomolecules?
- Competitive Labeling : Co-incubate with a known serine protease inhibitor (e.g., PMSF) to confirm target specificity via competitive MS/MS .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) with proteins like human serum albumin (HSA) to identify non-specific interactions .
- X-Ray Crystallography : Co-crystallize with target enzymes (e.g., trypsin) to resolve binding modes at atomic resolution (PDB deposition recommended) .
Q. How can computational modeling enhance mechanistic understanding of its sulfonyl fluoride group’s reactivity?
- Density Functional Theory (DFT) : Calculate reaction barriers for nucleophilic substitution (e.g., fluoride vs. hydroxide attack) to predict hydrolysis rates .
- Molecular Dynamics (MD) : Simulate interactions with lipid bilayers to model membrane permeability (logP ~1.2) .
- QSAR Models : Corporate substituent effects (e.g., methoxy vs. methyl groups) to design derivatives with improved stability .
Q. What methodologies assess its stability under varying experimental conditions?
- Hydrolytic Stability : Incubate in buffers (pH 2–9) at 37°C and monitor degradation via -NMR or ion chromatography .
- Thermal Stability : Thermogravimetric analysis (TGA) to determine decomposition temperatures (>150°C recommended for storage) .
- Light Sensitivity : Conduct accelerated photodegradation studies under UV-Vis light (λ = 365 nm) .
Q. How can researchers elucidate its interactions with nucleic acids or proteins in complex systems?
- Surface Plasmon Resonance (SPR) : Immobilize DNA or protein targets on a sensor chip to measure real-time binding kinetics (, ) .
- Click Chemistry : Incorporate an alkyne handle for post-reaction conjugation with azide-modified probes (e.g., fluorescent tags) .
- Cryo-EM : Resolve structures of compound-bound ribosomes or polymerases in near-native states .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
